molecular formula C12H12N4O B4505648 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B4505648
M. Wt: 228.25 g/mol
InChI Key: PEJXQYDCBBWSJR-UHFFFAOYSA-N
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Description

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-benzimidazole is 228.10111102 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

  • Synthesis for Anticancer Screening: A study by Varshney et al. (2015) detailed the synthesis of oxadiazole moiety bearing benzimidazoles, highlighting their potential in anticancer screening. These compounds were tested for cytotoxic activity against various human cancer cell lines, including Hep3B, MCF 7, and HeLa (Varshney et al., 2015).
  • Evaluation in Anticancer Studies: Salahuddin et al. (2014) synthesized benzimidazole derivatives and evaluated their in vitro anticancer activity, using a NCI 60 Cell screen across various cell lines. Certain compounds demonstrated moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Antibacterial Activity

  • Synthesis for Antibacterial Activity: Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole and 1,2,4-triazole heterocycles. These compounds were tested for their antimicrobial activity against various bacteria, molds, and yeasts (Tien et al., 2016).
  • Antimicrobial Activity of Benzimidazole Derivatives: Ansari and Lal (2009) explored derivatives of benzimidazole for antimicrobial activities. They found that these derivatives showed good activity against Gram-positive bacteria and moderate activity against fungi (Ansari & Lal, 2009).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their ability to inhibit corrosion of mild steel in sulphuric acid. The study used various methods, including electrochemical and SEM analyses, to assess their effectiveness (Ammal et al., 2018).

Synthesis and Characterization

  • Characterization of 1,3,4-oxadiazole Derivatives: Li Yingju (2014) conducted a study on the synthesis and characterization of 1,3,4-oxadiazole derivatives containing benzimidazole moiety. This work involved various analytical techniques to elucidate the structures of these compounds (Li Yingju, 2014).

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)-5-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12-15-11(16-17-12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXQYDCBBWSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole
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3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole
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3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole
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3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole

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